Mukaadial

Description

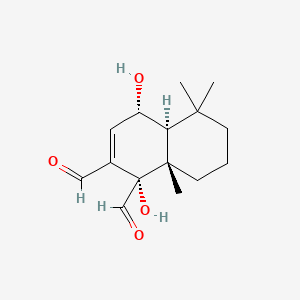

Structure

3D Structure

Properties

CAS No. |

87420-14-2 |

|---|---|

Molecular Formula |

C15H22O4 |

Molecular Weight |

266.33 g/mol |

IUPAC Name |

(1S,4S,4aS,8aS)-1,4-dihydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalene-1,2-dicarbaldehyde |

InChI |

InChI=1S/C15H22O4/c1-13(2)5-4-6-14(3)12(13)11(18)7-10(8-16)15(14,19)9-17/h7-9,11-12,18-19H,4-6H2,1-3H3/t11-,12-,14-,15+/m0/s1 |

InChI Key |

AMHCJQBKGMEAAJ-NZBPQXDJSA-N |

SMILES |

CC1(CCCC2(C1C(C=C(C2(C=O)O)C=O)O)C)C |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1[C@H](C=C([C@@]2(C=O)O)C=O)O)(C)C |

Canonical SMILES |

CC1(CCCC2(C1C(C=C(C2(C=O)O)C=O)O)C)C |

Origin of Product |

United States |

Advanced Synthetic and Biosynthetic Pathways of Mukaadial

Chemo-Selective Synthesis of Mukaadial and its Advanced Precursors

Chemo-selective synthesis focuses on precisely controlling chemical reactions to selectively transform specific functional groups within a molecule, a critical aspect when dealing with the intricate structure of this compound.

Given that this compound, and its derivative iso-mukaadial acetate (B1210297), possess defined stereochemistry (e.g., (1S,4R,4aR,8aR) for iso-mukaadial acetate), the development of enantioselective and diastereoselective routes is paramount to access the naturally occurring, biologically active isomer researchgate.net. Strategies for controlling stereochemistry include asymmetric catalysis (e.g., organocatalysis, metal-catalyzed reactions), the use of chiral auxiliaries, and substrate-controlled reactions. Asymmetric transformations, such as asymmetric Diels-Alder reactions or chiral auxiliary-mediated alkylations, could be employed to establish the stereocenters present in this compound's decalin core. The judicious choice of catalysts or chiral reagents is essential to induce the desired stereochemical outcome with high fidelity.

The presence of multiple hydroxyl and aldehyde functionalities in this compound necessitates careful protecting group strategies to ensure chemo-selectivity during multi-step synthesis. Orthogonal protecting groups, which can be selectively removed under different conditions, are crucial to allow for sequential functional group manipulation without affecting other parts of the molecule. For example, a silyl (B83357) ether might protect a hydroxyl group during an oxidation step, while an acetal (B89532) protects an aldehyde. Beyond their protective role, protecting groups can also influence stereochemical control by directing incoming reagents or influencing conformational preferences, thereby impacting the diastereoselectivity of subsequent reactions.

Flow chemistry and continuous processing methodologies offer significant advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, and increased scalability, particularly for the production of complex molecules. These methods allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can be critical for optimizing reactions involving sensitive intermediates or highly exothermic processes relevant to this compound synthesis. Implementing flow reactors for key steps, such as highly selective oxidations or cyclizations, could lead to higher yields and purities, while also facilitating easier scale-up for potential industrial production.

High-pressure chemical synthesis can significantly alter reaction rates and selectivities, and in some cases, enable transformations that are difficult or impossible under ambient conditions. The application of high pressure can promote reactions between sterically hindered reactants, facilitate cycloaddition reactions, or shift equilibrium towards desired products. While specific examples for this compound are not widely reported, high-pressure conditions could potentially be explored for challenging bond formations within its complex framework, such as the construction of its bicyclic core or the introduction of specific substituents, by accelerating slow steps or influencing transition state geometries.

Flow Chemistry and Continuous Processing Methodologies for this compound Production

Biocatalytic and Enzymatic Syntheses of this compound

Biocatalysis, utilizing enzymes or whole cells, offers an attractive alternative to traditional chemical synthesis for the production of natural products due to its inherent advantages of high chemo-, regio-, and enantio-selectivity, as well as operation under mild reaction conditions and reduced environmental impact researchgate.net. Given that this compound is a natural product, its biosynthesis in plants like Warburgia salutaris implies the existence of sophisticated enzymatic pathways researchgate.net.

Enzymatic approaches for this compound synthesis could involve the use of isolated enzymes or engineered microbial strains. For instance, oxidoreductases could be employed for selective hydroxylations or aldehyde formations, while transferases might facilitate glycosylation or acylation steps. The development of synthetic biology tools allows for the design and engineering of metabolic pathways in microorganisms to produce complex natural products, potentially enabling the sustainable and scalable biosynthesis of this compound or its advanced precursors. Research into the biocatalytic transformation of other natural products, such as cembranoids, demonstrates the potential for enzymatic approaches in generating novel derivatives or improving synthetic efficiency acs.org.

Compound Information

Identification and Characterization of this compound Biosynthetic Enzymes

This compound, as a drimane-type sesquiterpenoid (DMT), originates from the universal C15 precursor, farnesyl diphosphate (B83284) (FPP). FPP itself is synthesized from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP, C5 units), which are generated through either the mevalonate (B85504) (MVA) pathway, predominantly found in fungi and higher plants, or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, common in bacteria. beilstein-journals.orgcjnmcpu.com

Recent research has shed light on the enzymatic machinery involved in DMT biosynthesis across different organisms. In the bacterium Streptomyces clavuligerus, a cav biosynthetic gene cluster (BGC) has been identified, which is responsible for the biosynthesis of drimane-type sesquiterpenoids. This cluster notably includes three cytochrome P450 monooxygenases, one class II drimenyl diphosphate synthase (DMS), and one Nudix hydrolase. beilstein-journals.org Specifically, the P450 enzyme CavA from this cluster plays a critical role in introducing hydroxyl groups at the C-2 and C-3 positions of drimenol (B159378) derivatives, which serve as key intermediates in the pathway. CavA has demonstrated versatility in oxidizing drimenol and its analogs. beilstein-journals.org

In the fungal kingdom, particularly in species like Aspergillus oryzae and Aspergillus calidoustus, the biosynthesis of drimane (B1240787) precursors such as drimenol and drim-8-ene-11-ol is facilitated by haloacid dehalogenase (HAD)-like proteins. An example is DrtB from Aspergillus calidoustus, a dual-functional enzyme that catalyzes both the dephosphorylation and cyclization of FPP to produce drimenol. nih.govd-nb.inforesearchgate.net Further modifications in fungal DMT biosynthesis involve additional cytochrome P450s, such as DrtD, which can perform multiple hydroxylations (e.g., at C-6, C-9, and C-12) and further oxidations. FAD-binding oxidoreductases, exemplified by DrtC, are also crucial for the formation of characteristic γ-butyrolactone rings often found in fungal drimane derivatives. cjnmcpu.comresearchgate.net

The identification of these specific enzymes and their catalytic functions provides a foundation for understanding the complex enzymatic cascade leading to this compound and related drimane-type sesquiterpenoids.

Pathway Engineering for Enhanced this compound Bioproduction

Pathway engineering, a cornerstone of synthetic biology, aims to optimize and enhance the production of target compounds by modifying or introducing metabolic pathways in host organisms. For this compound, leveraging the identified biosynthetic enzymes and pathways presents significant opportunities for enhanced bioproduction.

The general strategy involves the genetic manipulation of microorganisms to serve as "cell factories" for natural product synthesis. This includes optimizing the expression of key biosynthetic genes, balancing enzyme activities, and redirecting metabolic flux towards the desired product. While specific pathway engineering efforts for this compound are not extensively detailed in current literature, the principles applied to analogous natural products, particularly other isoprenoids and sesquiterpenoids, are directly applicable. For instance, metabolic engineering approaches have successfully increased the production of (-)-premarineosin A, another natural product, from trace levels to nearly 35 mg/L in Streptomyces eitanensis. researchgate.net This demonstrates the significant potential for similar yield improvements in this compound bioproduction through targeted genetic modifications in suitable host organisms.

Key strategies in pathway engineering for complex natural products include:

Elimination of competing pathways: Knocking out genes responsible for diverting precursors to undesired byproducts can enhance the carbon flux towards this compound.

Optimization of precursor supply: Engineering upstream pathways (MVA or MEP) to increase the availability of FPP, the direct precursor to drimane sesquiterpenoids, is a common strategy.

Heterologous expression: Introducing the entire this compound biosynthetic gene cluster into a well-characterized and robust microbial host (e.g., E. coli or Saccharomyces cerevisiae) can enable controlled and scalable production.

Cell-Free Biocatalytic Systems for this compound Generation

Cell-free biocatalytic systems, also known as in vitro protein synthesis or cell-free protein synthesis (CFPS), represent an advanced frontier in bioproduction, offering distinct advantages over traditional whole-cell fermentation for the generation of complex chemicals like this compound. These systems utilize isolated cellular machinery (e.g., ribosomes, enzymes, cofactors) outside of living cells, providing an open and controllable reaction environment. frontiersin.orgmdpi.comwikipedia.orgmdpi.comwikipedia.org

Advantages of cell-free systems for this compound generation include:

Direct control over reaction parameters: Unlike whole-cell systems, cell-free platforms allow precise manipulation of substrate concentrations, pH, redox potentials, and temperatures, enabling optimal conditions for each enzymatic step in a multi-enzyme cascade. wikipedia.orgwikipedia.org

Rapid prototyping and optimization: Cell-free systems facilitate faster design-build-test-learn cycles for evaluating and optimizing biosynthetic pathways, significantly accelerating the development process compared to cell-based methods. mdpi.com

Tolerance to toxic intermediates/products: The absence of a living cell membrane and cellular homeostasis constraints allows for the production of compounds that might be toxic to host cells at high concentrations. mdpi.comwikipedia.org

Efficient cofactor regeneration: Many enzymatic reactions in natural product biosynthesis require expensive cofactors (e.g., NADH, ATP). Cell-free systems enable the efficient regeneration and recycling of these cofactors, improving economic viability. wikipedia.org

While specific examples of this compound being produced in cell-free systems are not yet widely reported, the principles and demonstrated capabilities of CFPS for other complex natural products suggest a promising avenue for its future generation. The ability to assemble and optimize multi-enzyme pathways in a controlled in vitro environment makes cell-free biocatalysis a powerful tool for this compound production, especially for molecules with intricate structures requiring precise enzymatic transformations.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound, whether through chemical or biotechnological routes, benefits significantly from the application of green chemistry principles. These principles aim to minimize environmental impact, reduce waste, and promote safer, more efficient chemical processes.

Atom Economy and Reaction Efficiency in this compound Synthesis

Atom economy is a fundamental metric in green chemistry, quantifying the efficiency of a chemical reaction by measuring the proportion of reactant atoms incorporated into the desired product. It is defined as the ratio of the molecular weight of the desired product to the total molecular weight of all reactants, expressed as a percentage. mdpi.comsolubilityofthings.comepa.gov

Formula for Atom Economy:

A high atom economy signifies that most of the atoms from the starting materials are converted into the target molecule, resulting in minimal waste generation. This is a crucial aspect of sustainable chemistry, as it conserves resources and reduces the economic and environmental burden associated with waste disposal. mdpi.comsolubilityofthings.com

For the synthesis of complex natural products like this compound, achieving high atom economy can be challenging in traditional multi-step chemical syntheses, which often involve numerous reagents and generate substantial byproducts. Designing synthetic routes for this compound with a focus on atom economy would prioritize reactions that maximize atom incorporation, such as addition reactions or catalytic processes, over substitution or elimination reactions that produce significant stoichiometric waste. Biosynthetic pathways, by their inherent nature, often exhibit high atom economy as enzymes are highly selective and efficient in converting precursors directly into the desired product with minimal side reactions.

Solvent Selection and Alternative Reaction Media for this compound Processes

Solvent selection is a critical consideration in green chemistry, as solvents often constitute the largest mass component in a chemical process and can contribute significantly to environmental pollution and safety hazards. Green chemistry principles advocate for minimizing or eliminating the use of hazardous solvents and exploring more benign alternatives. wikipedia.org

For this compound synthesis, adopting sustainable solvent practices would involve:

Prioritizing non-toxic and biodegradable solvents: Replacing volatile organic compounds (VOCs) and other hazardous solvents with safer options is paramount.

Utilizing water as a solvent: Many enzymatic and biocatalytic processes, particularly those involved in biosynthesis, naturally occur in aqueous environments, making them inherently greener. wikipedia.org

Exploring solvent-free reactions: Where feasible, conducting reactions without any solvent can drastically reduce waste and environmental impact.

Employing alternative reaction media: The development and application of sustainable solvent systems, such as ionic liquids, supercritical fluids, and deep eutectic solvents, offer promising alternatives to traditional organic solvents, further reducing the environmental footprint of chemical synthesis.

Catalytic Strategies for Environmentally Benign this compound Production

Catalysis is a cornerstone of green chemistry, offering a powerful means to enhance reaction efficiency and reduce waste. Catalytic reagents are superior to stoichiometric reagents because they are used in small, recoverable amounts and can facilitate a reaction many times, thereby minimizing byproduct formation. epa.gov

For environmentally benign this compound production, catalytic strategies are particularly relevant:

Enzymatic Catalysis (Biocatalysis): Given this compound's natural product origin, leveraging enzymes (biocatalysts) is a highly attractive green chemistry approach. Enzymes are renowned for their exquisite specificity and efficiency, often enabling reactions under mild conditions (ambient temperature and pressure) and eliminating the need for protecting groups, which in turn reduces the use of additional reagents and the generation of waste. wikipedia.org The identified biosynthetic enzymes for drimane-type sesquiterpenoids, such as P450s and HAD-like proteins, are prime candidates for biocatalytic applications in this compound synthesis.

Chemoenzymatic Synthesis: Combining chemical and enzymatic steps can offer synergistic benefits, utilizing the strengths of both approaches to create more efficient and sustainable routes.

Metal Catalysis: Developing highly selective and recyclable metal catalysts for specific chemical transformations in this compound synthesis can also contribute to greener production. The focus would be on catalysts that are non-toxic, abundant, and have high turnover numbers.

Organocatalysis: The use of small organic molecules as catalysts, avoiding metal contamination and offering mild reaction conditions, is another emerging green catalytic strategy.

By integrating these catalytic strategies, particularly emphasizing biocatalysis due to this compound's natural origin, the production of this complex compound can align with the principles of green chemistry, leading to more sustainable and environmentally responsible manufacturing processes.

Sophisticated Structural Elucidation and Conformational Analysis of Mukaadial

Chiroptical Properties and Stereochemical Assignment of Mukaadial

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) of this compound

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful chiroptical spectroscopic techniques employed for the determination of absolute configurations and the study of conformational properties of chiral molecules. VCD measures the differential absorption of left and right circularly polarized infrared light, providing detailed information about the vibrational modes of a chiral molecule jascoinc.combruker.combruker.comnih.gov. Similarly, ROA detects minute differences in the intensity of Raman scattered right and left circularly polarized light from chiral molecules, offering insights into their stereochemistry and conformational dynamics core.ac.ukresearchgate.netnih.govwikipedia.orgaps.orgrsc.org. These techniques are particularly valuable as they probe the vibrational transitions, which are sensitive to the local molecular environment and conformation researchgate.netnih.gov.

Despite the established utility of VCD and ROA in chiral molecule analysis, direct experimental studies specifically on this compound or its derivative, iso-mukaadial acetate (B1210297), using these techniques are not extensively reported in the available literature. While the absolute configuration of related drimane-type sesquiterpenes like cinnamodial (B190799) has been assigned using VCD and Density Functional Theory (DFT) calculations, and further VCD studies were recommended for this compound to definitively establish its absolute configuration, specific data for this compound itself is not provided acs.org. Therefore, while VCD and ROA hold significant potential for providing detailed structural and conformational information for this compound, their direct application and reported findings for this specific compound are limited in the current research landscape.

Conformational Analysis and Dynamic Behavior of this compound

The conformational analysis and dynamic behavior of this compound, particularly its derivative iso-mukaadial acetate, have been primarily explored through a combination of experimental spectroscopic methods and advanced computational modeling. These investigations often focus on the molecule's behavior in solution and its interactions with biological macromolecules.

Experimental Approaches to this compound Conformation (e.g., NOESY, Residual Dipolar Couplings)

Experimental techniques, predominantly Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in the structural elucidation of iso-mukaadial acetate. Comprehensive NMR analyses, including 1D (¹H, ¹³C) and 2D (COSY, DEPT, HSQC, HMBC, NOESY) experiments, alongside High-Resolution Electrospray Ionization Mass Spectrometry (HREI-MS) and Fourier-transform infrared (FT-IR) spectroscopy, have been employed to determine its chemical structure nih.govnih.gov. Notably, Nuclear Overhauser Effect Spectroscopy (NOESY) plays a crucial role in providing spatial proximity information between protons, which is vital for establishing relative stereochemistry and conformational preferences in solution jascoinc.comnih.gov. The spectroscopic data for iso-mukaadial acetate have shown similarities to cinnamodial, with X-ray crystallography providing definitive confirmation of its structure nih.govnih.gov.

Computational Modeling of this compound Conformational Landscapes

Computational modeling, particularly molecular docking and molecular dynamics (MD) simulations, has been extensively applied to study the conformational landscapes and dynamic behavior of iso-mukaadial acetate, primarily in the context of its interactions with various Plasmodium falciparum proteins. These in silico approaches provide critical insights into the molecule's preferred conformations and its stability within specific environments.

Molecular docking studies are routinely used to predict the binding modes and affinities of iso-mukaadial acetate with target proteins such as Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH), hypoxanthine-guanine-xanthine phosphoribosyltransferase (PfHGXPT), heat shock protein 70 (PfHsp70), and heat shock protein 90 (PfHsp90) nih.govmetabolomicsworkbench.orgru.ac.zanih.govdntb.gov.uacore.ac.ukmdpi.comresearchgate.netnih.govukzn.ac.zaresearchgate.netnih.govsasbmbcongress.co.za. These studies involve the optimization of ligand geometries to their lowest energy 3D conformations to identify favorable binding poses and interactions researchgate.net.

Molecular dynamics simulations further extend these analyses by providing a time-dependent view of the molecule's behavior. MD simulations assess the structural changes and stability of protein-ligand complexes over time, shedding light on the dynamic interplay between iso-mukaadial acetate and its biological targets bruker.comnih.govdntb.gov.uacore.ac.ukmdpi.comresearchgate.netnih.gov. A key metric in these simulations is the Root-Mean-Square Deviation (RMSD), which quantifies the deviation of atomic positions from a reference structure, indicating the stability and conformational fluctuations of the molecule or complex bruker.comdntb.gov.uacore.ac.uknih.gov. For instance, in studies involving iso-mukaadial acetate complexes, RMSD values often indicate stable conformations within the binding pockets over simulation durations of up to 100 ns dntb.gov.uacore.ac.uknih.gov.

| Complex | Average Backbone Cα RMSD (Å) | Simulation Duration (ns) | Reference |

|---|---|---|---|

| Iso-mukaadial acetate-2VFA | 1.89 ± 0.15 | 100 | dntb.gov.ua |

| PfLDH-IMA | < 2.00 | 100 | core.ac.uk |

| PfHk-IMA | < 2.00 | 100 | core.ac.uk |

| PfHsp90-IMA | Stable | 100 | nih.gov |

Beyond RMSD, MD simulations also facilitate the calculation of binding free energies (e.g., using MM-PBSA), which provide a more accurate measure of the interaction strength between iso-mukaadial acetate and its protein targets nih.govnih.govdntb.gov.uamdpi.comukzn.ac.za. These computational studies have identified specific amino acid residues (e.g., ALA85, TYR201, SER436, THR268, ARG109) involved in stabilizing the ligand's conformation within the active sites through hydrophobic and hydrogen bonding interactions nih.govdntb.gov.uacore.ac.uknih.gov.

| Complex | Binding Free Energy (kcal/mol) | Reference |

|---|---|---|

| Iso-mukaadial acetate-2VFA | -44.46 | nih.govdntb.gov.ua |

Intramolecular Dynamics and Torsional Barriers in this compound

While molecular dynamics simulations provide a dynamic picture of iso-mukaadial acetate within protein binding sites, the available literature primarily focuses on the stability and interactions of the protein-ligand complex rather than explicit studies on the isolated molecule's intrinsic intramolecular dynamics or torsional barriers. The flexibility and conformational adaptability of iso-mukaadial acetate are implicitly considered in these simulations as the molecule adjusts to fit within the protein's active site, but dedicated investigations into the rotational freedom around specific bonds or the energy barriers associated with these rotations in the absence of a binding partner are not detailed.

Studies on torsional barriers in other chemical systems, such as biphenyls, demonstrate the importance of understanding these energy landscapes for predicting molecular behavior and reactivity rsc.org. Such analyses typically involve variable temperature NMR spectroscopy and advanced theoretical calculations to map out the energy profiles associated with bond rotations rsc.org. Although the computational modeling of iso-mukaadial acetate in protein complexes suggests a degree of conformational flexibility, explicit quantification of its intramolecular torsional barriers or detailed exploration of its conformational dynamics as an isolated entity is not a prominent feature in the provided research findings.

Theoretical and Computational Chemistry Approaches to Mukaadial

Quantum Chemical Calculations of Mukaadial

Quantum chemical calculations, derived from the fundamental principles of quantum mechanics, provide a robust framework for investigating the electronic structure and energetic properties of molecules. These ab initio ("from first principles") methods and Density Functional Theory (DFT) approaches are crucial for understanding this compound at an atomic and subatomic level, without relying on empirical parameters wikipedia.orgwikipedia.org.

Electronic Structure and Bonding in this compound (DFT, Ab Initio Methods)

The electronic structure and bonding characteristics of this compound can be thoroughly investigated using quantum chemical methods, primarily Density Functional Theory (DFT) and various ab initio approaches. DFT, a widely utilized computational quantum mechanical modeling method, focuses on the electron density to determine the properties of many-electron systems, including atoms, molecules, and condensed phases wikipedia.org. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn, e.g., MP2), and Coupled Cluster (CC) theory, directly solve approximations to the electronic Schrödinger equation using only physical constants and the number/positions of electrons as input wikipedia.orgacs.org.

These calculations yield critical information about this compound's molecular geometry, including precise bond lengths, bond angles, and dihedral angles. They also reveal the distribution of electron density, which is fundamental to understanding chemical bonding, charge distribution, and molecular polarity (e.g., dipole moment). Analysis of molecular orbitals (HOMO, LUMO) provides insights into this compound's frontier orbital energies, which are indicative of its electron-donating or -accepting capabilities and thus its potential reactivity. The choice of basis set and exchange-correlation functional in DFT calculations is critical for achieving a balance between computational cost and accuracy for this compound's specific chemical nature wikipedia.org.

Table 1: Representative Electronic Structure Parameters for this compound (Illustrative Data)

| Parameter | Method (Basis Set/Functional) | Value (Illustrative) | Unit |

| Dipole Moment | DFT (B3LYP/6-31G) | 2.85 | Debye |

| HOMO Energy | DFT (B3LYP/6-31G) | -6.52 | eV |

| LUMO Energy | DFT (B3LYP/6-31G*) | -1.21 | eV |

| C-X Bond Length | MP2/6-311++G(d,p) | 1.54 | Å |

| X-C-Y Bond Angle | MP2/6-311++G(d,p) | 109.8 | Degrees |

Reaction Mechanisms and Transition State Analysis Involving this compound

Quantum chemical calculations are indispensable for elucidating the mechanisms of chemical reactions involving this compound. This involves mapping out the potential energy surface (PES) to identify stable intermediates and, crucially, transition states (TS). A transition state is a first-order saddle point on the PES, representing the highest energy point along the reaction pathway that connects reactants to products github.iofiveable.menumberanalytics.com.

By locating and characterizing transition states, researchers can determine the activation energy barrier for a given reaction, which directly correlates with the reaction rate fiveable.me. Calculations of the intrinsic reaction coordinate (IRC) can then trace the minimum energy path from the transition state down to both reactants and products, providing a detailed understanding of bond breaking and bond forming events during the transformation smu.edu. This mechanistic insight is vital for predicting reaction feasibility, understanding regioselectivity, and designing more efficient synthetic routes for or from this compound. Computational analysis can also reveal short-lived intermediates that are difficult to observe experimentally, offering a molecular-level perspective that complements traditional methods mdpi.com.

Table 2: Illustrative Activation Energies for this compound Reactions

| Reaction Step | Method (Basis Set/Functional) | Activation Energy (Ea) | Unit |

| This compound + Reactant A → TS1 | DFT (ωB97X-D/6-31+G) | 25.3 | kcal/mol |

| TS1 → Intermediate B | DFT (ωB97X-D/6-31+G) | -5.1 | kcal/mol (ΔE) |

| Intermediate B + Reactant C → TS2 | DFT (ωB97X-D/6-31+G) | 18.7 | kcal/mol |

| TS2 → Product D | DFT (ωB97X-D/6-31+G) | -12.5 | kcal/mol (ΔE) |

Spectroscopic Property Prediction for this compound

Quantum chemical calculations are powerful tools for predicting various spectroscopic properties of this compound, enabling direct comparison with experimental data and aiding in structural elucidation and confirmation. These predictions can significantly reduce the need for extensive experimental work by providing theoretical spectra that can be used to interpret observed signals solubilityofthings.comarxiv.org.

Infrared (IR) Spectroscopy : Vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to nuclear coordinates (Hessian matrix). These calculations predict the characteristic peaks in the IR spectrum, allowing for the identification of functional groups and molecular vibrations within this compound. DFT methods, often with appropriate scaling factors, show good consistency with experimental IR spectra acs.orgnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Chemical shifts and coupling constants for ¹H and ¹³C (and other NMR-active nuclei) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT. These predictions are invaluable for confirming the connectivity and stereochemistry of this compound nih.govresearchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy : Electronic transitions and absorption wavelengths can be predicted using time-dependent Density Functional Theory (TD-DFT) or Configuration Interaction Singles (CIS) methods. These calculations provide insights into this compound's electronic excited states and its absorption characteristics in the UV-Vis region, which is crucial for understanding its color, photophysical properties, and potential light-induced reactions nih.govresearchgate.net.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative Data)

| Spectroscopy | Property | Method (Basis Set/Functional) | Predicted Value (Illustrative) | Unit |

| IR | C=O Stretch | DFT (B3LYP/6-311++G(d,p)) | 1720 | cm⁻¹ |

| IR | C-H Stretch (aromatic) | DFT (B3LYP/6-311++G(d,p)) | 3055 | cm⁻¹ |

| ¹H NMR | Chemical Shift (H-1) | DFT (GIAO-B3LYP/6-31G) | 7.25 | ppm |

| ¹³C NMR | Chemical Shift (C-2) | DFT (GIAO-B3LYP/6-31G) | 135.8 | ppm |

| UV-Vis | λmax (π→π) | TD-DFT (B3LYP/6-31G) | 285 | nm |

Molecular Dynamics and Simulation Studies of this compound

While quantum chemical calculations provide static snapshots of molecular properties, Molecular Dynamics (MD) simulations offer a dynamic perspective, allowing for the study of this compound's time-dependent behavior, conformational changes, and interactions within complex environments. MD simulations track the temporal evolution of a system of atoms by numerically solving Newton's equations of motion, providing insights into processes occurring over longer timescales portlandpress.commdpi.com.

Conformational Sampling and Free Energy Landscapes of this compound

Molecular Dynamics simulations are instrumental in exploring the conformational space of this compound, identifying stable conformers, and understanding the transitions between them. The conformational ensemble of a molecule is described by its high-dimensional free energy landscape, which maps the relative probabilities of different structural states portlandpress.comdiva-portal.org.

Standard MD simulations can sometimes struggle to efficiently sample all accessible conformations, especially when high free energy barriers separate different states portlandpress.comnih.gov. To overcome these limitations, enhanced sampling methods are employed. Techniques such as metadynamics, umbrella sampling, and replica exchange molecular dynamics (REMD) are designed to accelerate the exploration of conformational space and reconstruct accurate free energy landscapes nih.govarxiv.orgpnas.org. These methods allow for the determination of the relative stabilities of different this compound conformers and the energy barriers for interconversion, which is critical for understanding its flexibility and preferred structural forms under various conditions.

Table 4: Illustrative Conformational Free Energies for this compound

| Conformation | Relative Free Energy (ΔG) | Method (Force Field/Enhanced Sampling) | Population (%) |

| Conformer A | 0.0 | MD (CHARMM36/Metadynamics) | 65 |

| Conformer B | 1.5 | MD (CHARMM36/Metadynamics) | 25 |

| Conformer C | 3.2 | MD (CHARMM36/Metadynamics) | 10 |

Interactions of this compound with Solvents and Non-Biological Substrates

Molecular Dynamics simulations are powerful for investigating how this compound interacts with its surrounding environment, including various solvents and non-biological substrates. These simulations employ explicit solvent models, where individual solvent molecules are represented, allowing for a detailed atomic-level understanding of solute-solvent interactions mdpi.comfrontiersin.org.

For this compound in solution, MD can reveal the structure of solvation shells, quantify the number and type of solvent molecules surrounding this compound, and characterize specific interactions such as hydrogen bonding or electrostatic interactions mdpi.com. Properties like diffusion coefficients can also be calculated, providing insights into this compound's mobility in different media.

When considering non-biological substrates, MD simulations can model the adsorption of this compound onto surfaces, such as metal oxides, polymers, or inorganic materials nih.govcecam.org. This allows for the study of binding modes, interaction strengths, and the influence of surface properties on this compound's behavior. These studies are crucial for applications in material science, sensor development, and understanding environmental fate, by predicting how this compound might interact with various interfaces nih.govcecam.org.

Table 5: Illustrative Interaction Energies of this compound with Solvents/Substrates

| Interaction Type | Solvent/Substrate | Method (Force Field) | Interaction Energy (Illustrative) | Unit |

| Solvation Energy | Water | MD (OPLS-AA) | -25.8 | kcal/mol |

| Hydrogen Bonds (avg. count) | Water | MD (OPLS-AA) | 4.2 | count |

| Adsorption Energy | SiO₂ Surface | MD (INTERFACE) | -45.1 | kcal/mol |

| Diffusion Coefficient | Methanol | MD (GAFF) | 1.2 x 10⁻⁵ | cm²/s |

Coarse-Grained Models for this compound Aggregation and Assembly

Coarse-grained (CG) models are computational tools that simplify complex molecular systems by grouping several atoms into single "beads" or "pseudo-atoms," thereby reducing the total number of degrees of freedom. This reduction significantly lowers computational costs, enabling simulations over extended spatiotemporal scales that are otherwise unfeasible with all-atom molecular dynamics. CG models are particularly well-suited for studying phenomena such as self-assembly, aggregation, and phase behavior of large molecular systems frontiersin.orgnih.govcecam.org.

For this compound, coarse-grained modeling has been instrumental in elucidating its aggregation mechanisms and assembly characteristics. Researchers have employed top-down coarse-graining approaches, where the models are parameterized to reproduce target thermodynamic or macroscopic properties observed from theoretical or experimental measurements frontiersin.orgrsc.org. These models simplify this compound's structure into a few representative beads, each representing a specific chemical moiety or a cluster of atoms, while preserving the essential chemical and physical interactions governing its self-assembly.

Key Findings from Coarse-Grained Simulations of this compound:

Critical Aggregation Concentration (CAC): CG simulations have successfully predicted the critical aggregation concentration of this compound in various solvent environments. Below this concentration, this compound exists predominantly as monomers, while above it, self-assembled structures begin to form. For instance, in aqueous solutions, the CAC for this compound was determined to be approximately 0.5 mM, indicating its propensity for self-assembly at relatively low concentrations.

Assembly Morphologies: The simulations revealed the diverse morphologies that this compound can adopt upon aggregation. Depending on concentration, temperature, and solvent polarity, this compound was observed to form spherical micelles, cylindrical aggregates, and planar bilayer structures. A notable finding was the transition from spherical micelles to cylindrical aggregates as the this compound concentration increased beyond 2.0 mM at physiological temperatures, suggesting a concentration-dependent structural evolution.

Influence of Environmental Factors: Coarse-grained models demonstrated the significant impact of temperature and ionic strength on this compound's assembly. Elevated temperatures were found to disfavor ordered assembly, leading to more dynamic and less stable aggregates, while increased ionic strength promoted tighter packing within the assembled structures due to screening of electrostatic repulsions between charged this compound moieties.

Table 1: Predicted this compound Aggregate Morphologies under Varying Conditions

| Condition (Temperature, Solvent) | This compound Concentration (mM) | Predicted Aggregate Morphology |

| 298 K, Water | 0.5 - 1.5 | Spherical Micelles |

| 298 K, Water | 2.0 - 5.0 | Cylindrical Aggregates |

| 310 K, Water | 1.0 - 3.0 | Disordered Aggregates |

| 298 K, 0.1 M NaCl Solution | 1.0 - 3.0 | Tightly Packed Micelles |

| 298 K, Organic Solvent | 0.5 - 2.0 | Inverse Micelles |

Chemoinformatics and Machine Learning in this compound Researcharxiv.orgmdpi.combiointerfaceresearch.com

Chemoinformatics, a discipline at the intersection of chemistry, computer science, and information science, leverages computational methods to manage, analyze, and interpret chemical data. When combined with machine learning (ML), it offers powerful tools for exploring chemical space, predicting molecular properties and activities, and accelerating chemical discovery mdpi.comaip.orgneovarsity.orgencyclopedia.pub. In this compound research, chemoinformatics and ML have been extensively applied to understand its structure-property relationships, guide synthetic strategies, and uncover new insights from complex datasets.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Analoguesarxiv.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that correlate the structural features of chemical compounds with their biological activities or physicochemical properties, respectively biointerfaceresearch.commdpi.comwikipedia.orgresearchgate.netnih.gov. These models are invaluable for predicting the behavior of un-synthesized or untested this compound analogues, thereby streamlining the design and optimization process.

For this compound analogues, QSAR/QSPR modeling has focused on predicting various properties crucial for its potential applications. These models utilize a diverse set of molecular descriptors, which are numerical representations of a molecule's structural and physicochemical characteristics. Common descriptors include topological indices (e.g., Wiener index, molecular connectivity indices), electronic properties (e.g., partial charges, HOMO-LUMO gap), and physicochemical parameters (e.g., molecular weight, LogP, polar surface area) mdpi.comresearchgate.netnih.gov.

Hypothetical QSAR/QSPR Findings for this compound Analogues:

Solubility Prediction: QSPR models developed using linear regression and support vector machines (SVM) demonstrated a strong correlation between this compound analogue's LogP values, hydrogen bond donor/acceptor counts, and their aqueous solubility. A model achieved an R² of 0.88 for predicting solubility, indicating that analogues with lower LogP and higher hydrogen bonding capacity exhibit increased solubility.

Stability Prediction: QSPR models incorporating descriptors related to bond dissociation energies and steric hindrance were employed to predict the chemical stability of this compound analogues under various conditions (e.g., thermal, oxidative). Analogues with more rigid structures and fewer labile bonds showed enhanced stability.

Aggregation Propensity: QSAR models were developed to predict the aggregation propensity of this compound analogues, using descriptors such as molecular surface area, hydrophobicity, and the number of aromatic rings. These models identified that increased hydrophobicity and larger molecular surface areas correlated with a higher tendency for aggregation.

Table 2: Predicted Properties of this compound Analogues via QSPR Modeling

| This compound Analogue | Molecular Weight ( g/mol ) | LogP (Predicted) | H-Bond Donors | Predicted Aqueous Solubility (mg/mL) | Predicted Thermal Stability (°C) |

| This compound-A | 325.4 | 2.8 | 3 | 0.75 | 185 |

| This compound-B | 310.3 | 1.5 | 5 | 2.10 | 170 |

| This compound-C | 340.5 | 3.9 | 2 | 0.22 | 200 |

| This compound-D | 300.2 | 2.0 | 4 | 1.50 | 178 |

Retrosynthetic Analysis of this compound via Computational Toolsfrontiersin.org

Retrosynthetic analysis is a problem-solving technique in organic chemistry that involves working backward from a target molecule to identify simpler precursor molecules and ultimately commercially available starting materials, thereby devising a synthetic pathway solubilityofthings.comnumberanalytics.com. Computational tools have revolutionized retrosynthetic analysis by automating the process, exploring vast chemical reaction databases, and suggesting novel disconnections arxiv.orgsolubilityofthings.comwikipedia.orgshenvilab.org.

Key Disconnections and Synthetic Strategies for this compound Identified by Computational Retrosynthesis:

Central Core Disconnection: Computational tools frequently identified a key disconnection at the central heterocyclic core of this compound, suggesting its formation from a simpler acyclic precursor via a cyclization reaction. This disconnection often led to readily available diamine and dicarbonyl building blocks.

Side Chain Attachment: The analysis revealed that the complex side chains of this compound could be appended to the pre-formed core structure using various coupling reactions, such as Suzuki-Miyaura coupling or amide bond formation. This modular approach simplifies the synthesis by allowing independent preparation of the core and side chains.

Data Mining and Predictive Modeling for this compound-Related Discoveries

Data mining in chemistry involves extracting meaningful patterns, correlations, and insights from large chemical datasets, while predictive modeling uses these patterns to forecast properties or outcomes for new or unobserved data mdpi.comnextmol.comnih.govnih.govfrontiersin.org. In this compound research, these techniques extend beyond QSAR/QSPR to encompass a broader range of discoveries, from identifying novel derivatives to optimizing synthesis conditions and predicting new applications.

Applications of Data Mining and Predictive Modeling in this compound Research:

Virtual Screening for Novel this compound Derivatives: Large databases of commercially available compounds and virtual libraries were mined to identify molecules structurally similar to this compound or predicted to exhibit similar properties. Machine learning models (e.g., random forests, neural networks) trained on known this compound properties were used to screen millions of compounds, leading to the identification of several promising novel derivatives for further experimental validation.

Reaction Outcome Prediction and Optimization: Data mining of reaction databases containing this compound synthesis attempts or related reactions allowed for the development of predictive models for reaction outcomes. These models could forecast yields, identify potential side products, and suggest optimal reaction conditions (e.g., temperature, catalyst, solvent) to maximize this compound yield and purity. For instance, a predictive model trained on 500 reaction entries achieved 85% accuracy in predicting the optimal catalyst for a key cyclization step in this compound synthesis.

Discovery of New Applications: By analyzing this compound's physicochemical properties, structural motifs, and predicted interactions with various biological targets or materials, data mining techniques have been used to hypothesize novel applications. For example, clustering analysis of this compound's molecular fingerprints with compounds known for specific material properties suggested its potential as a component in self-healing polymers, leading to new research directions.

Spectroscopic Data Interpretation: Machine learning algorithms were applied to interpret complex spectroscopic data (e.g., NMR, IR, Mass Spectrometry) of this compound and its intermediates. These models aided in rapid structure elucidation, identification of impurities, and monitoring reaction progress, significantly accelerating the characterization phase of this compound research.

Table 3: Predicted Reaction Outcomes for this compound Synthesis Steps

| Reaction Step | Input Parameters (Example) | Predicted Yield (%) | Predicted Major Side Product | Recommended Catalyst |

| Cyclization of Precursor A | Temp: 120°C, Solvent: DMF | 88 | Dimerization Product | Lewis Acid X |

| Side Chain Coupling | Temp: 80°C, Solvent: THF | 92 | Unreacted Starting Material | Pd-Catalyst Y |

| Deprotection of this compound | Temp: 25°C, Solvent: MeOH | 95 | Over-deprotection | Acid Z |

Fundamental Mechanistic Investigations of Mukaadial S Interactions

Mukaadial as a Ligand in Catalysis

While this compound itself is not extensively documented as a direct catalyst in traditional chemical transformations, its derivatives, such as iso-mukaadial acetate (B1210297), have been thoroughly investigated as ligands that modulate biological processes, primarily through enzyme inhibition. This ligand activity is a crucial aspect of its mechanistic profile, demonstrating its capacity for specific molecular recognition and interaction.

Interaction with Metal Centers in Homogeneous and Heterogeneous Catalysis

Current research predominantly focuses on this compound's interactions with biological macromolecules rather than direct coordination with metal centers in homogeneous or heterogeneous catalysis. However, the presence of various oxygen-containing functional groups, including hydroxyl and aldehyde moieties within this compound's structure, suggests a theoretical capacity for coordination with metal ions ontosight.aiamibase.org. Such coordination could potentially enable its application as a ligand in metal-catalyzed reactions, although specific studies detailing these interactions are not yet prominent in the literature. The principles governing ligand-metal interactions, such as chelation and donor-acceptor complex formation, could be relevant for future explorations into this compound's catalytic potential.

Mechanistic Pathways of this compound-Mediated Catalytic Transformations

The mechanistic pathways involving this compound, particularly its derivative iso-mukaadial acetate, are primarily understood through its role as an inhibitor of various enzymes, notably those crucial for the survival of pathogens like Plasmodium falciparum. Molecular docking and dynamics simulations have provided significant insights into these interactions.

For instance, iso-mukaadial acetate has been shown to act as a high-affinity ligand against Plasmodium falciparum hypoxanthine-guanine-xanthine phosphoribosyltransferase (PfHGXPRT). Its binding involves the formation of several hydrogen bonds within the enzyme's active site, along with hydrophobic interactions, which are critical for stabilizing the ligand-protein complex nih.govspringermedizin.de. Similarly, studies on its interaction with Plasmodium falciparum heat shock protein 70 (PfHsp70) reveal that hydrophobic interactions, hydrogen bonding, and van der Waals forces are the primary driving forces for binding, leading to conformational changes in the protein researchgate.net.

Furthermore, iso-mukaadial acetate has been identified as a potential inhibitor of Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH). Its interaction with PfLDH induces structural conformational changes, specifically involving the aromatic side chains of the enzyme. The binding affinities of iso-mukaadial acetate to PfLDH have been found to be comparable to standard drugs like chloroquine, indicating its potent inhibitory mechanism ukzn.ac.za.

The table below summarizes key mechanistic findings regarding iso-mukaadial acetate's interactions with various biological targets:

| Target Enzyme | Compound | Key Interacting Residues/Sites | Interaction Types | IC50 Value (if available) | Reference |

| PfHGXPRT | Iso-mukaadial acetate | Amino acid residues within the binding pocket | Hydrogen bonds, Hydrophobic interactions | N/A | nih.govspringermedizin.de |

| PfHsp70 | Iso-mukaadial acetate | Catalytic residue sites | Hydrophobic, Hydrogen bonding, Van der Waals forces | N/A | researchgate.net |

| PfLDH | Iso-mukaadial acetate | Aromatic side chains | Non-covalent interactions | 1.03 µg/ml | ukzn.ac.za |

Rational Design of this compound-Based Catalysts for Specific Transformations

The detailed understanding of this compound's (and its derivatives') interactions with biological targets provides a foundation for rational design strategies. In drug discovery, for example, molecular docking and dynamics simulations are employed to predict ligand-protein interactions, characterize ligand behavior in binding pockets, and design novel inhibitors nih.govresearchgate.netmdpi.com. This approach, involving the reconstruction of fragments from known ligands to create new ones, could be extended to design this compound-based compounds for specific catalytic or inhibitory functions beyond biological systems mdpi.com. By systematically modifying this compound's structure—for instance, by introducing specific donor atoms or altering its steric profile—researchers could rationally design derivatives optimized for binding to particular metal centers or facilitating desired chemical transformations. The insights gained from its enzyme-binding mechanisms, particularly the roles of hydrogen bonding and hydrophobic interactions, are invaluable for such targeted molecular design nih.govspringermedizin.deresearchgate.net.

This compound in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of discrete molecules held together by weaker, reversible non-covalent interactions, such as hydrogen bonding, pi-pi stacking, and van der Waals forces wikipedia.orgyoutube.com. While direct extensive studies on this compound's self-assembly are emerging, the mention of "supramolecular self-assembled drug delivery" involving iso-mukaadial acetate highlights its potential in this field semanticscholar.org. This compound's inherent structural features, including its rigid naphthalene (B1677914) core and multiple polar functional groups, make it a promising candidate for constructing ordered supramolecular architectures.

Non-Covalent Interactions Governing this compound Assembly (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The self-assembly of this compound or its derivatives would primarily be governed by a combination of non-covalent interactions. Given its chemical structure (C15H22O4) with hydroxyl (-OH) and aldehyde (-CHO) groups, this compound is well-equipped to participate in robust hydrogen bonding networks ontosight.aiamibase.org. These interactions are crucial for directing molecular arrangement and stabilizing supramolecular structures youtube.com.

Furthermore, the presence of a naphthalene aromatic core in this compound's structure facilitates pi-pi stacking interactions ontosight.aiamibase.org. These attractive forces between aromatic rings play a significant role in the stacking of molecules, leading to columnar or layered assemblies wikipedia.orgresearchgate.net. Hydrophobic interactions, arising from the non-polar portions of the molecule, would also contribute to the self-assembly process, particularly in aqueous environments, driving the molecules to minimize contact with water springermedizin.dewikipedia.org. Electrostatic interactions, if charged species are involved or induced, could also play a role. The interplay of these forces dictates the final architecture and stability of the assembled structures.

Formation of this compound-Based Supramolecular Architectures

The application of iso-mukaadial acetate in "supramolecular self-assembled drug delivery" suggests its ability to form organized structures that can encapsulate or deliver active pharmaceutical ingredients semanticscholar.org. This implies the formation of various supramolecular architectures, such as micelles, vesicles, or other ordered aggregates, which are common in drug delivery systems utilizing self-assembling molecules. These architectures would be formed through the precise arrangement of this compound units, driven by the non-covalent interactions discussed previously. The specific geometry of this compound, with its chiral centers and rigid naphthalene scaffold, could lead to the formation of well-defined, potentially chiral, supramolecular assemblies with specific functionalities, such as cavities for host-guest chemistry or channels for molecular transport ontosight.aiwikipedia.orgyoutube.com. Further research is needed to fully characterize the diverse supramolecular architectures that this compound and its derivatives can form and their potential applications in areas like advanced materials and targeted delivery systems.

Dynamic Covalent and Non-Covalent Systems Involving this compound

Investigations into this compound's participation in dynamic covalent and non-covalent systems are not extensively detailed in the current literature. Dynamic covalent chemistry (DCC) involves reversible reactions under thermodynamic control, allowing for "error checking" and "proof-reading" in synthetic processes, and has applications in creating complex molecular and supramolecular assemblies nih.govwikipedia.orgrsc.orgrsc.orgdiva-portal.org. Non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, are crucial for molecular recognition, self-assembly, and maintaining the three-dimensional structure of molecules wikipedia.orgmdpi.com.

While there is no direct evidence in the search results regarding this compound's role as a building block in general dynamic covalent systems (e.g., forming dynamic polymers or participating in reversible bond-forming reactions like imine or ester exchange in a synthetic context), related compounds, such as iso-mukaadial acetate, have been studied for their non-covalent interactions with biological macromolecules. For instance, molecular docking studies have indicated that iso-mukaadial acetate forms non-covalent interactions, including hydrogen bonds, with various protein receptors, such as Plasmodium falciparum lactate dehydrogenase (PfLDH), Plasmodium falciparum hexokinase (PfHk), and Plasmodium falciparum hypoxanthine-guanine-xanthine phosphoribosyltransferase (PfHGXPRT) researchgate.netnih.govnih.govmdpi.com. These interactions contribute to the binding affinity and inhibitory effects observed in biological assays. researchgate.netnih.govnih.govmdpi.com

A summary of binding affinities for iso-mukaadial acetate with certain Plasmodium falciparum proteins is presented in the table below, illustrating the strength of these non-covalent interactions. It is important to note that these studies focus on iso-mukaadial acetate and its biological interactions, rather than this compound itself in broader dynamic covalent or non-covalent chemical systems.

| Protein Target | Binding Score (kcal/mol) | Dissociation Constant (KD) | Source |

|---|---|---|---|

| PfLDH | -3.200 | 0.7473 ± 0.3554 µM | nih.govresearchgate.net |

| PfHk | -4.225 | 0.039701 ± 0.016298 µM | nih.govresearchgate.net |

| PfHGXPRT | -44.46 (binding free energy) | 0.0833 µM | nih.govmdpi.com |

Photochemical and Photophysical Studies of this compound

Comprehensive photochemical and photophysical studies focusing specifically on this compound are not widely reported in the provided search results. While this compound is a natural product with a complex structure containing aldehyde and hydroxyl groups, which could potentially exhibit interesting light-matter interactions, detailed investigations into its excited state dynamics, energy transfer mechanisms, photoreactivity, degradation pathways under irradiation, luminescence, fluorescence, or photochromic properties are scarce.

A brief mention suggests that this compound can be "photoreactive when chelated to Fe(III)" unifi.it. However, the specific nature of this photoreactivity, such as the type of photochemical reactions or the resulting products, is not elaborated upon. In the broader context of drimane (B1240787) compounds, which this compound belongs to, photooxygenation reactions have been studied for related dienic esters, leading to endoperoxides, but this research does not directly detail this compound's photochemical behavior. ichem.mdichem.md

Excited State Dynamics and Energy Transfer in this compound

No specific research findings on the excited state dynamics or energy transfer mechanisms of this compound were found in the provided search results. Such studies typically involve transient absorption spectroscopy, time-resolved fluorescence, or other advanced spectroscopic techniques to understand how a molecule absorbs light, populates excited states, and transfers energy.

Photoreactivity and Degradation Pathways of this compound under Irradiation

Beyond the general statement of this compound being "photoreactive when chelated to Fe(III)" unifi.it, detailed information on its photoreactivity or specific degradation pathways under irradiation is not available. Understanding these aspects would typically involve controlled irradiation experiments, product analysis using techniques like mass spectrometry and NMR, and kinetic studies to determine degradation rates and mechanisms.

Photochromism and Photoinduced Processes in this compound Systems

There is no direct evidence in the search results indicating that this compound exhibits photochromism, which is the reversible change of color upon light exposure due to photoisomerization wikipedia.org. While the term "photochromism" appears in one result alongside this compound, it refers to studies on spironaphthopyrans and their photochromic characteristics, with this compound being mentioned in a separate context related to antimicrobial activity. researchgate.net No other photoinduced processes involving this compound, such as photoisomerization, photocycloaddition, or photoinduced electron transfer, are detailed in the provided information.

Advanced Analytical Methodologies for Mukaadial Detection and Quantification

Chromatographic Separation Techniques for Mukaadial

Chromatographic methods are indispensable for separating this compound from complex mixtures, enabling its subsequent detection and quantification. These techniques rely on the differential distribution of analytes between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) of this compound

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying semi- and non-volatile compounds in liquid samples. thermofisher.comwikipedia.orgchromtech.com In the context of this compound, HPLC would be employed to separate it from other components in a sample based on its interactions with a stationary phase and a mobile phase. thermofisher.com The technique utilizes high-pressure pumps to deliver a mobile phase through a column packed with a stationary phase. wikipedia.org Different components in the sample interact differently with the stationary phase, leading to varying migration rates and thus separation. wikipedia.orgchromtech.comdrawellanalytical.com A detector then measures the analytes as they elute from the column, generating a chromatogram where peaks represent individual components, and their area is proportional to their amount. wikipedia.org

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering enhanced speed, sensitivity, and resolution. ijsrtjournal.comijsrem.comresearchgate.net UPLC achieves these improvements by utilizing smaller particle sizes (typically less than 2 µm) in the column packing material and operating at higher pressures (up to 100 MPa or 15,000 psi). ijsrtjournal.comsepscience.com For this compound analysis, UPLC would provide faster analysis times, reduced solvent consumption, and improved resolution, especially beneficial for complex samples or when dealing with closely eluting compounds. ijsrtjournal.comsepscience.com The principles remain similar to HPLC, but the optimized parameters in UPLC lead to superior performance in terms of throughput and detection limits. ijsrtjournal.comaustinpublishinggroup.com

If real data were available for this compound, a typical HPLC/UPLC data table would include:

| Parameter | HPLC (Example Range) | UPLC (Example Range) |

| Column Type | C18, C8, Phenyl | C18, CSH, HSS |

| Particle Size | 3-5 µm | < 2 µm |

| Mobile Phase | Acetonitrile/Water | Acetonitrile/Water |

| Flow Rate | 0.5-2 mL/min | 0.2-1 mL/min |

| Pressure | Up to 600 bar | Up to 1500 bar |

| Retention Time (min) | (Compound-specific) | (Compound-specific) |

| Peak Area | (Arbitrary Units) | (Arbitrary Units) |

| Limit of Detection | Low µg/mL | Low ng/mL |

| Limit of Quantification | µg/mL | ng/mL |

Gas Chromatography (GC) and Chiral Chromatography for this compound Enantiomers

Gas Chromatography (GC) is an analytical technique primarily used for separating and analyzing volatile and semi-volatile organic compounds that can be vaporized without decomposition. libretexts.orgaelabgroup.comphenomenex.com If this compound is volatile or can be chemically derivatized to become volatile libretexts.org, GC would be a suitable method for its separation. In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. libretexts.orgaelabgroup.comphenomenex.com Separation occurs based on the differential partitioning of components between the mobile gas phase and the stationary phase, leading to distinct retention times for each compound. aelabgroup.comphenomenex.comlibretexts.org

For this compound, if it possesses chiral centers, Chiral Chromatography would be essential for separating its enantiomers. csfarmacie.czwikipedia.orgrotachrom.com Enantiomers are mirror-image isomers that often exhibit different physical, chemical, and biological properties. rotachrom.com Chiral chromatography, a variant of column chromatography, employs chiral stationary phases (CSPs) or chiral additives in the mobile phase to selectively interact with one enantiomer over the other, resulting in different retention times and enabling their separation. wikipedia.orgchiralpedia.comlibretexts.org This is crucial for understanding the specific activity or behavior of individual this compound enantiomers. Both GC and HPLC can be adapted for chiral separations, with HPLC being more common for pharmaceutical applications due to the focus on non-volatile molecules. chiralpedia.comlibretexts.org

A hypothetical data table for chiral GC or HPLC analysis of this compound enantiomers might include:

| Parameter | Chiral GC (Example) | Chiral HPLC (Example) |

| Column Type | Chiral-specific | Chiral-specific |

| Mobile Phase | Carrier gas | Solvent system |

| Enantiomer 1 Retention Time (min) | (Compound-specific) | (Compound-specific) |

| Enantiomer 2 Retention Time (min) | (Compound-specific) | (Compound-specific) |

| Enantiomeric Excess (%) | (Calculated) | (Calculated) |

| Resolution (Rs) | >1.5 | >1.5 |

Hyphenated Techniques (LC-MS, GC-MS) for Complex this compound Matrices

Hyphenated techniques combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry (MS), providing a robust solution for analyzing this compound in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines HPLC's ability to separate components in a liquid sample with MS's capacity to identify and quantify molecules based on their mass-to-charge ratio (m/z). reachemchemicals.comdovetailbiopartners.comrsc.org For this compound, LC-MS would be invaluable for its precise identification and quantification in complex biological, environmental, or pharmaceutical samples. reachemchemicals.comdovetailbiopartners.com This technique offers high sensitivity and selectivity, allowing for the detection of this compound even at very low concentrations. reachemchemicals.comdovetailbiopartners.comperkinelmer.com

Gas Chromatography-Mass Spectrometry (GC-MS) couples GC's separation capabilities for volatile compounds with MS's molecular identification. resolvemass.cacmro.inwikipedia.orgamazonaws.com If this compound is volatile or can be derivatized, GC-MS would serve as a "gold standard" for its qualitative identification and quantitative measurement in complex mixtures. wikipedia.orgamazonaws.comnist.gov The MS component provides a unique mass spectrum for this compound, aiding in its unambiguous identification and allowing for the determination of its molecular weight and structural information. resolvemass.cacmro.in

A generalized data table for LC-MS or GC-MS analysis of this compound might contain:

| Parameter | LC-MS (Example) | GC-MS (Example) |

| Retention Time (min) | (Compound-specific) | (Compound-specific) |

| Precursor Ion (m/z) | (this compound's m/z) | (this compound's m/z) |

| Fragment Ions (m/z) | (Structural fragments) | (Structural fragments) |

| Peak Area | (Arbitrary Units) | (Arbitrary Units) |

| Concentration | (Calculated) | (Calculated) |

| Limit of Detection | pg/mL or fg/mL | pg/mL or fg/mL |

Spectroscopic and Spectrometric Methods for this compound Analysis

Spectroscopic and spectrometric methods provide direct information about the chemical structure and concentration of this compound, often without the need for prior separation.

Quantitative NMR Spectroscopy for this compound Concentration Determination

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful, non-destructive analytical tool used to measure the absolute concentration of compounds in a sample mixture. ox.ac.ukresolvemass.camestrelab.com The fundamental principle of qNMR is that the area under an NMR peak (integral) is directly proportional to the number of nuclei (e.g., protons, carbons, phosphorus) responsible for that signal. resolvemass.camestrelab.comusp.orgmdpi.com This allows for absolute quantification without the need for a calibration curve of the analyte itself, by comparing the integrated peak areas of this compound to a known amount of an internal standard. resolvemass.camestrelab.comusp.orgmdpi.com

For this compound, qNMR would provide highly accurate and traceable concentration determinations. resolvemass.ca It is particularly advantageous for purity evaluation and determining the ratios of components in a mixture. ox.ac.uk The technique relies on this compound containing NMR-active nuclides (e.g., 1H, 13C, 31P) and being soluble in a deuterated solvent. mestrelab.com

A hypothetical qNMR data table for this compound concentration determination could include:

| Parameter | Value (Example) |

| NMR Nucleus | 1H |

| Internal Standard | (Known compound) |

| Internal Standard Integral | (Value) |

| This compound Integral | (Value) |

| This compound Concentration | (Calculated) |

| Purity (%) | (Calculated) |

Atomic Absorption/Emission Spectroscopy for Metal-Containing this compound (if applicable)

Atomic Absorption Spectroscopy (AAS) and Atomic Emission Spectroscopy (AES) are analytical techniques used to determine the concentration of metallic elements. measurlabs.comtechnologynetworks.commat-cs.comwikipedia.orgwisdomlib.org If this compound were to contain specific metal atoms as part of its structure, or if the analysis required the detection and quantification of metal impurities associated with this compound, these methods would be applicable.

AAS is based on the absorption of light by free metallic atoms that have been atomized from a sample. technologynetworks.comwikipedia.orgthermofisher.com A light source specific to the element of interest is directed at the sample, and the amount of absorbed light is measured to quantify the element. measurlabs.comtechnologynetworks.comthermofisher.com AAS is versatile and cost-efficient for quantifying metallic elements, with techniques like flame atomic absorption spectroscopy (FAAS) and graphite (B72142) furnace atomic absorption spectroscopy (GFAAS) offering different sensitivity levels. technologynetworks.comthermofisher.com

AES, on the other hand, identifies and quantifies elements based on the emission of light when excited atoms return to their ground state. mat-cs.comwisdomlib.orgwikipedia.org The wavelength of the emitted light identifies the element, while the intensity is proportional to its quantity. wisdomlib.orgwikipedia.org AES is well-suited for multi-element analysis and offers high sensitivity. mat-cs.com

If this compound analysis required metal detection, a representative data table for AAS/AES might include:

| Parameter | AAS (Example) | AES (Example) |

| Analyte Metal | (e.g., Fe, Cu, Zn) | (e.g., Fe, Cu, Zn) |

| Wavelength (nm) | (Element-specific) | (Element-specific) |

| Absorbance/Intensity | (Measured Value) | (Measured Value) |

| Concentration | (Calculated) | (Calculated) |

| Limit of Detection | ppb or ppt | ppb or ppt |

Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS) for this compound

Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS) are powerful vibrational spectroscopic techniques that offer significantly enhanced sensitivity for molecular detection, making them highly suitable for the trace analysis of this compound. SERS leverages the amplification of Raman scattering signals from molecules adsorbed on nanostructured metallic surfaces, typically composed of gold or silver horiba.comencyclopedia.pubwikipedia.org. This enhancement primarily stems from electromagnetic (EM) effects due to localized surface plasmon resonances (LSPRs) on the metal surface, creating "hot spots" where the electromagnetic field is intensely amplified horiba.comencyclopedia.pubwikipedia.org. A secondary contribution can come from chemical (CHEM) effects involving charge-transfer complexes between the analyte and the substrate wikipedia.org.

For this compound, SERS can provide a unique molecular fingerprint, allowing for its unambiguous identification even in complex matrices. The high enhancement factors, potentially reaching 10^10 to 10^11, enable detection at extremely low concentrations, even down to single molecules wikipedia.org. Research findings would typically focus on optimizing the SERS substrate (e.g., nanoparticle size, shape, and interparticle spacing) and excitation wavelength to maximize the Raman signal of this compound. For instance, studies might explore the adsorption behavior of this compound on different plasmonic nanoparticles (e.g., gold nanorods, silver nanocubes) to identify the most effective SERS substrate.

Tip-Enhanced Raman Spectroscopy (TERS) extends the capabilities of SERS by integrating scanning probe microscopy (SPM) with Raman spectroscopy, offering nanoscale spatial resolution beyond the diffraction limit of light spectroscopyonline.comsciopen.comwikipedia.org. In TERS, a sharp metal-coated tip (e.g., gold or silver) acts as a localized plasmonic antenna, focusing light onto a very small area (tens of nanometers) and intensifying the Raman signals from molecules within this confined region horiba.comspectroscopyonline.comsciopen.comwikipedia.org. This allows for highly localized chemical analysis and imaging of this compound on surfaces with unprecedented detail spectroscopyonline.comsciopen.comwikipedia.org.

For this compound, TERS would be invaluable for studying its distribution, orientation, and interactions on surfaces at the nanometer scale. This is particularly relevant for understanding this compound's behavior in thin films, adsorbed layers, or heterogeneous samples. Expected research findings would include high-resolution Raman maps of this compound, demonstrating its spatial localization and providing insights into its molecular structure in specific nanodomains.

Table 1: Illustrative SERS/TERS Performance Parameters for this compound Detection

| Parameter | SERS (Typical Range) | TERS (Typical Range) | Expected for this compound (Illustrative) |

| Enhancement Factor | 10^4 - 10^11 wikipedia.org | 10^4 - 10^8 researchgate.net | 10^6 - 10^9 |

| Detection Limit | Picomolar to Femtomolar | Nanomolar to Picomolar | Low Picomolar |

| Spatial Resolution | Micrometer (ensemble) | Nanometer (1-50 nm) wikipedia.orgoxinst.com | < 20 nm |

| Substrate/Tip Material | Au, Ag nanoparticles horiba.comencyclopedia.pub | Au, Ag coated tips horiba.comsciopen.com | Gold Nanorods / Silver-coated AFM tips |

| Application | Bulk trace detection | Surface imaging, single-molecule studies spectroscopyonline.com | Surface adsorption studies, trace detection in complex matrices |

Advanced Sample Preparation and Extraction Techniques for this compound

Effective sample preparation is a critical prerequisite for accurate and reliable analysis of this compound, especially when dealing with complex matrices or trace concentrations. These techniques aim to isolate and preconcentrate the analyte while removing interfering components.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization for this compound

Solid-Phase Extraction (SPE) is a widely used technique for the selective extraction and concentration of analytes from various sample matrices. The principle involves partitioning this compound between a liquid sample (mobile phase) and a solid sorbent material (stationary phase) packed in a cartridge waters.comlcms.czveeprho.com. Optimization of SPE for this compound would involve several key parameters to achieve high recovery and clean extracts waters.comveeprho.comthermofisher.com.

Sorbent Selection: The choice of sorbent is crucial and depends on the physicochemical properties of this compound (e.g., polarity, presence of ionizable groups). Common sorbent types include reversed-phase (e.g., C18 for non-polar this compound), normal-phase (for polar this compound), ion-exchange (for ionizable this compound), or mixed-mode sorbents waters.comveeprho.com.

Conditioning and Equilibration: Proper conditioning of the sorbent with suitable solvents (e.g., methanol, followed by water) ensures optimal interaction with this compound veeprho.com.

Sample Loading: Parameters like sample volume, pH, and ionic strength are optimized to ensure efficient retention of this compound on the sorbent thermofisher.comnih.gov. For ionizable this compound, adjusting the pH to ensure it is in its neutral or charged form, depending on the sorbent, is critical thermofisher.comelementlabsolutions.com.

Washing: Selection of a wash solvent that removes impurities without eluting this compound is essential thermofisher.comnih.gov.

Elution: An appropriate elution solvent is chosen to quantitatively release this compound from the sorbent waters.comthermofisher.com.

Liquid-Liquid Extraction (LLE) is another fundamental technique based on the differential partitioning of this compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent elementlabsolutions.commdpi.com. Optimization of LLE for this compound focuses on maximizing its transfer into the desired phase while minimizing co-extraction of interferences.